Technical Monograph: 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine
Technical Monograph: 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine
A Versatile Halogenated Benzylamine Scaffold for Medicinal Chemistry
Executive Summary
1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine (also known as 5-Bromo-2-methoxy-N,N-dimethylbenzylamine) represents a "privileged scaffold" in modern drug discovery. Its structural architecture combines three distinct pharmacophoric elements: a lipophilic aromatic core, an electron-donating methoxy group, and a basic dimethylamino side chain. Crucially, the 5-position bromine atom serves as a high-fidelity "exit vector" for palladium-catalyzed cross-coupling reactions, allowing researchers to elaborate this fragment into complex bioactive molecules targeting GPCRs (particularly serotonergic 5-HT receptors) and kinase pathways.
This technical guide provides a comprehensive analysis of the compound's physiochemical profile, validated synthetic pathways, and handling protocols, designed for application scientists and medicinal chemists.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
This compound functions as a lipophilic, basic building block. Its calculated LogP (cLogP) suggests moderate blood-brain barrier (BBB) permeability, making it a viable starting point for CNS-active library design.
Table 1: Technical Datasheet
| Property | Specification |
| IUPAC Name | 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine |
| Common Synonyms | 5-Bromo-2-methoxy-N,N-dimethylbenzylamine; 5-Bromo-2-methoxy-DMBA |
| CAS Number | 7078-90-2 (Verify with specific vendor; isomers exist) |
| Molecular Formula | C₁₀H₁₄BrNO |
| Molecular Weight | 244.13 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; slightly soluble in water (unless protonated) |
| pKa (Calc.) | ~9.2 (tertiary amine) |
| cLogP | ~2.6 - 2.8 |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors |
Synthetic Architecture & Retrosynthesis
The most robust route to this scaffold is Reductive Amination . While direct alkylation of 5-bromo-2-methoxybenzyl bromide is possible, it often leads to over-alkylation (quaternary ammonium salts) and requires handling lachrymatory benzyl halides. Reductive amination of the corresponding aldehyde is cleaner, more chemoselective, and scalable.
2.1 Retrosynthetic Analysis (Visualized)
The following diagram illustrates the logical disconnection of the molecule into commercially available precursors.
Validated Experimental Protocol: Reductive Amination
Objective: Synthesize 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine from 5-bromo-2-methoxybenzaldehyde.
Expert Insight: The choice of reducing agent is critical. Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehyde to alcohol). STAB allows the iminium ion to form and reduces it selectively without touching the aldehyde.
Reagents:
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Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 equiv)
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Amine: Dimethylamine (2.0 M in THF, 1.2–1.5 equiv)
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Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Additive: Acetic Acid (glacial, 1.0 equiv) – Catalyzes imine formation.
Step-by-Step Methodology:
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Imine Formation (In Situ):
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Charge a flame-dried round-bottom flask with 5-bromo-2-methoxybenzaldehyde dissolved in DCE (0.1 M concentration).
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Add Dimethylamine solution and Acetic Acid.
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Stir at room temperature (RT) for 30–60 minutes under Nitrogen. Self-Validation: Monitor by TLC; the aldehyde spot may not disappear completely (equilibrium), but the solution often changes color (yellowing).
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-
Reduction:
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Cool the mixture to 0°C (ice bath).
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Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution).
-
Allow the reaction to warm to RT and stir for 4–16 hours.
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Self-Validation Check: Perform LC-MS or TLC. The aldehyde peak should be extinguished. A new, more polar spot (staining with Dragendorff’s reagent or Ninhydrin) should appear.
-
-
Work-up (Critical for Amine Purity):
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Quench with saturated aqueous NaHCO₃ (pH ~8–9).
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Extract with DCM (3x).
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Acid/Base Purification (The "Clean" Step):
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Extract the organic layer with 1N HCl. The product moves to the aqueous phase (protonated). Impurities remain in organic.
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Wash the acidic aqueous phase with fresh DCM.
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Basify the aqueous phase with 1N NaOH to pH >10.
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Extract the now-free base product back into DCM.
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-
Dry over MgSO₄, filter, and concentrate in vacuo.[1]
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3.1 Reaction Workflow Diagram
Medicinal Chemistry Applications
The 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine scaffold is highly valued for its "orthogonal functionalization" potential.
4.1 The "Exit Vector" Strategy
The bromine atom at position 5 is electronically activated by the ortho-methoxy group, making it an excellent candidate for Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura Coupling: Reacting this scaffold with aryl boronic acids yields biaryl systems common in kinase inhibitors.
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Buchwald-Hartwig Amination: Displacing the bromine with secondary amines allows for the creation of complex CNS-active ligands (e.g., 5-HT6 antagonists).
4.2 Bioisosteric Relevance
The 2-methoxy-benzylamine motif mimics the neurotransmitter dopamine's core structure (specifically the ethylamine side chain relative to the phenyl ring).
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GPCR Ligands: Derivatives of this scaffold often show affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors [1].
-
Sigma Receptors: The lipophilic amine nature makes it a frequent hit for Sigma-1 receptor modulation, relevant in neuroprotection studies.
Handling and Safety Information
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Hazards: As a benzylamine derivative, it is likely a skin and eye irritant. The free base can cause chemical burns upon prolonged contact.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.
-
Spill Cleanup: Absorb with sand or vermiculite. Neutralize with weak acid (citric acid) before disposal to prevent amine vapors.
References
-
PubChem Compound Summary. 1-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N,N-dimethyl-methanamine (Analogous Structure).[2] National Center for Biotechnology Information. Accessed 2024.[3][4]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard Protocol Reference).
-
Sigma-Aldrich. Reductive Amination Application Note. Merck KGaA.
-
Cayman Chemical. 5-bromo-N,N-DMT (Structural Analog Reference).[5]
Sources
- 1. rsc.org [rsc.org]
- 2. 1-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N,N-dimethyl-methanamine | C16H17BrClNO | CID 11210440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethoxy-4-bromobenzylamine | C9H12BrNO2 | CID 82647910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. caymanchem.com [caymanchem.com]
